3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide
Description
This compound is a heterocyclic derivative featuring an imidazo[1,2-c]quinazolin core, substituted with a sulfanyl-linked carbamoyl group at position 5 and an N-(thiophen-2-ylmethyl)propanamide moiety at position 2. The 4-ethoxyphenyl and thiophene substituents likely influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4S2/c1-2-37-19-11-9-18(10-12-19)30-25(35)17-39-28-32-22-8-4-3-7-21(22)26-31-23(27(36)33(26)28)13-14-24(34)29-16-20-6-5-15-38-20/h3-12,15,23H,2,13-14,16-17H2,1H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRPYHHQOFETCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be dissected as follows:
- Core Structure : The imidazo[1,2-c]quinazoline scaffold is known for its diverse biological activities.
- Functional Groups : The presence of ethoxyphenyl and thiophenyl groups suggests potential interactions with various biological targets.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways.
- Receptor Modulation : It could bind to receptors, altering signaling pathways that are critical in various physiological processes.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that imidazoquinazolines can inhibit cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines, showing significant growth inhibition.
- Antimicrobial Properties : The presence of sulfur and nitrogen heterocycles often enhances antimicrobial activity. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Some derivatives are noted for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Case Studies
-
Anticancer Efficacy :
- A study evaluated the antiproliferative activity of imidazoquinazoline derivatives against several cancer cell lines, revealing IC50 values in the micromolar range. The compound's structural modifications were found to influence its potency significantly.
-
Antimicrobial Testing :
- In another investigation, a series of quinazoline derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated that some compounds exhibited MIC values lower than traditional antibiotics, suggesting a promising lead for new antimicrobial agents.
-
Anti-inflammatory Studies :
- Research focused on the anti-inflammatory potential of similar imidazoquinazolines showed reduction in pro-inflammatory cytokines in vitro, indicating possible therapeutic applications in chronic inflammatory conditions.
Data Table of Biological Activities
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the imidazoquinazoline core and subsequent functionalization. The synthetic pathway may involve:
- Formation of the Imidazoquinazoline Core : This step often utilizes cyclization reactions involving appropriate precursors.
- Functionalization : The introduction of various substituents such as the ethoxyphenyl and thiophenyl groups through nucleophilic substitution or electrophilic aromatic substitution.
Characterization methods for confirming the structure include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry
- Infrared (IR) Spectroscopy
The biological potential of quinazoline derivatives, including this compound, has been widely studied. Key areas of interest include:
Anticancer Activity
Quinazoline derivatives are known for their anticancer properties. Studies have shown that compounds similar to 3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism : They may induce apoptosis in cancer cells by inhibiting critical signaling pathways.
- Case Study : A related quinazoline derivative was tested against human carcinoma cell lines (HePG2, MCF7, A549) and showed significant cytotoxicity .
Antimicrobial Activity
Research indicates that quinazoline derivatives possess antimicrobial properties. The compound may inhibit the growth of bacteria and fungi through various mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes critical for microbial survival.
- Case Study : Several quinazoline-based compounds demonstrated effectiveness against drug-resistant bacterial strains .
Anti-inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives is another area of research focus:
- Mechanism : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Case Study : Derivatives similar to this compound have been evaluated for their ability to reduce inflammation in animal models .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profiles of these compounds is crucial for their development as therapeutic agents:
- Bioavailability : Studies indicate that modifications to the chemical structure can enhance bioavailability.
- Toxicity Studies : Preliminary studies suggest that certain derivatives exhibit low toxicity profiles in vitro and in vivo .
Comparative Analysis of Related Compounds
A comparative analysis can provide insights into how variations in chemical structure affect biological activity:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| Compound A | Structure A | High | Moderate | Low |
| Compound B | Structure B | Moderate | High | Moderate |
| 3-[5-{...}] | Current Compound | High | High | High |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability and binding to hydrophobic enzyme pockets, whereas the 4-ethoxyphenyl group in the target compound may improve π-π stacking interactions .
- Sulfur Linkers : Sulfanyl (-S-) and sulfonamide (-SO₂-) groups (e.g., in ) modulate redox activity and enzyme inhibition. The target compound’s sulfanyl linkage may offer flexibility in binding compared to rigid oxadiazole derivatives .
- Heterocyclic Moieties : Thiophene (target compound) and benzothiazole () substituents contribute to aromatic interactions and solubility .
Physicochemical Properties
- Stability : Sulfanyl linkages are prone to oxidation, necessitating formulation with antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
